Dimethyl deca-2,4,6,8-tetraenedioate

Description

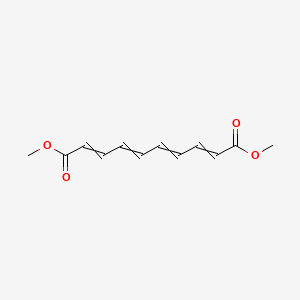

Dimethyl deca-2,4,6,8-tetraenedioate is a fully conjugated diester derived from deca-2,4,6,8-tetraenedioic acid. Its structure features a ten-carbon backbone with four conjugated double bonds (2E,4E,6E,8E configuration) and methyl ester groups at both termini (C₁₂H₁₄O₄) . This extended conjugation system imparts unique electronic properties, such as enhanced UV-Vis absorption and increased reactivity in cycloaddition or polymerization reactions.

Properties

CAS No. |

60860-98-2 |

|---|---|

Molecular Formula |

C12H14O4 |

Molecular Weight |

222.24 g/mol |

IUPAC Name |

dimethyl deca-2,4,6,8-tetraenedioate |

InChI |

InChI=1S/C12H14O4/c1-15-11(13)9-7-5-3-4-6-8-10-12(14)16-2/h3-10H,1-2H3 |

InChI Key |

JZTBREXKYLZPNJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C=CC=CC=CC=CC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl deca-2,4,6,8-tetraenedioate typically involves the esterification of deca-2,4,6,8-tetraenedioic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

Deca-2,4,6,8-tetraenedioic acid+2CH3OHH+Dimethyl deca-2,4,6,8-tetraenedioate+H2O

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of solid acid catalysts, such as ion-exchange resins, can also improve the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl deca-2,4,6,8-tetraenedioate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form deca-2,4,6,8-tetraenedioic acid.

Reduction: Reduction of the ester groups can yield the corresponding alcohols.

Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Deca-2,4,6,8-tetraenedioic acid.

Reduction: Dimethyl deca-2,4,6,8-tetraenediol.

Substitution: Various substituted esters or amides, depending on the nucleophile used.

Scientific Research Applications

Dimethyl deca-2,4,6,8-tetraenedioate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a model compound for studying conjugated systems.

Biology: The compound is investigated for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.

Industry: It is used in the production of polymers, resins, and other materials due to its reactive ester groups.

Mechanism of Action

The mechanism of action of dimethyl deca-2,4,6,8-tetraenedioate involves its interaction with various molecular targets. The conjugated double bonds allow for electron delocalization, which can facilitate reactions with electrophiles and nucleophiles. The ester groups can undergo hydrolysis or transesterification, leading to the formation of different products. The specific pathways and targets depend on the context of its use, such as in biological systems or industrial processes.

Comparison with Similar Compounds

Comparative Analysis with Structurally or Functionally Similar Compounds

Fumagillin

Fumagillin contains a hydrogen deca-2,4,6,8-tetraenedioate moiety as part of a complex spiro-epoxide structure (C₂₆H₃₄O₇) . Unlike dimethyl deca-2,4,6,8-tetraenedioate, fumagillin’s bioactivity stems from its ability to inhibit RNA synthesis in microsporidia, making it an antibiotic. In contrast, the dimethyl ester lacks fumagillin’s epoxide and methoxy groups, which may reduce toxicity but also diminish antimicrobial activity.

Dimethyl Fumarate (DMF)

DMF (C₆H₈O₄), a shorter-chain diester with one double bond, is clinically used for multiple sclerosis (MS) due to its activation of the Nrf2 antioxidant pathway .

Deca-2,4,6,8-Tetraene (Polyene Chain)

The parent hydrocarbon (C₁₀H₁₄) shares the same conjugated backbone but lacks ester groups. Quantum mechanical studies reveal that deca-2,4,6,8-tetraene has distinct electronic properties, with calculated energy parameters (e.g., λ = 7.88987 for HOMO-LUMO transitions) critical for applications in conductive polymers or photovoltaics . Esterification in this compound likely increases solubility and stability while modifying electron density distribution.

Methyl 6,9,12,15-Hexadecatetraenoate

This C₁₇H₂₆O₂ compound features four non-conjugated double bonds and a methyl ester . The lack of conjugation reduces UV absorption and reactivity compared to this compound. Such esters are studied in lipidomics and signaling pathways, highlighting how double-bond positioning and chain length dictate biological function.

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Electronic Properties : The extended conjugation in this compound may enable applications in organic electronics, where polyenes like deca-2,4,6,8-tetraene serve as models for charge transport .

- Reactivity: The compound’s conjugated diene system is highly reactive in Diels-Alder reactions, contrasting with non-conjugated esters like methyl 6,9,12,15-hexadecatetraenoate .

- Biological Potential: While DMF’s therapeutic mechanism is well-documented , this compound’s bioactivity remains unstudied. Structural parallels to fumagillin suggest possible antimicrobial or anti-angiogenic properties, but toxicity risks must be evaluated .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.